N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
説明
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. The structure includes a 5-chloro-2,4-dimethoxyphenylacetamide moiety attached via a methylene bridge to the pyrimidinone ring. The chlorine and methoxy substituents on the phenyl group enhance electronic and steric properties, influencing solubility, metabolic stability, and target binding .
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-29-17-9-18(30-2)16(8-15(17)23)25-19(27)10-26-12-24-20-14(11-31-21(20)22(26)28)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQVBVCVQFZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C21H17ClN4O3S
- Molecular Weight : 440.9 g/mol
- IUPAC Name : N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit MEK1/2 kinases, which are crucial in cell signaling pathways related to cancer proliferation .
- Antitumor Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine may possess antitumor properties by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some related compounds have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.
Pharmacological Studies
A review of pharmacological studies reveals that compounds with similar structures have been evaluated for their cytotoxicity and therapeutic potential:
- Case Study 1 : A derivative exhibited significant inhibition of cell growth in leukemia cell lines at concentrations as low as 0.3 µM, showcasing its potential as an anticancer agent .
- Case Study 2 : Another study highlighted the compound's ability to reduce glioma cell viability significantly through multiple mechanisms, including cell cycle arrest and induction of necroptosis .
Data Table of Biological Activities
類似化合物との比較
Substituent Variations on the Phenyl Ring
- N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (MW: 427.9 g/mol): Replaces methoxy groups with a methyl and fluorine. This compound’s anti-proliferative activity may differ due to altered electronic effects . Key Difference: Absence of methoxy groups reduces solubility compared to the target compound.
- N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (MW: 470.002 g/mol): Features a sulfanyl linker and 4-methylphenyl group. The sulfanyl group may enhance oxidative stability . Key Difference: Higher molecular weight and methyl substituents may reduce oral bioavailability.
Core Modifications
- 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide: Incorporates a furan ring and prop-2-enyl group. The furan’s electron-rich nature alters charge distribution, while the allyl group introduces conformational flexibility. These modifications may affect binding to ATP pockets in kinases . Key Difference: Furan substitution vs. phenyl in the target compound reduces aromatic stacking interactions.
- 2-(2-Methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-ylamino)-N-(3-tert-butylisoxazol-5-yl)acetamide: A tetrahydrobenzo ring adds rigidity, and the tert-butyl isoxazole enhances steric protection. This structure may improve metabolic stability but reduce aqueous solubility . Key Difference: Saturated ring system vs. aromatic core in the target compound alters pharmacokinetics.
Linker and Functional Group Variations
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: Replaces the thienopyrimidinone core with a dimethylpyrimidine-sulfanyl group. Key Difference: Simplified core lacks the thieno[3,2-d]pyrimidinone’s planar rigidity, affecting target selectivity.
Structural and Physicochemical Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (LogP) | Bioactivity Highlights |
|---|---|---|---|---|
| Target Compound | ~450 | 5-Cl, 2,4-OCH₃, 7-Ph | 2.8 (estimated) | Kinase inhibition, anti-inflammatory |
| N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | 427.9 | 5-Cl, 2-CH₃, 7-4-F-Ph | 3.2 | Antiproliferative |
| N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | 470.0 | 2-Cl, 4-CH₃, sulfanyl linker | 3.5 | Enhanced metabolic stability |
| 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | ~460 | Furan, allyl, 2-CH₃ | 2.5 | Flexible binding |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core construction : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thiophene precursors under reflux conditions (e.g., using acetic acid as a solvent) .
Acetamide coupling : Reaction of the core with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final compound with >95% purity .
- Key Considerations : Optimize reaction time (8–12 hours) and temperature (80–100°C) to maximize yield (reported 60–75% in similar analogs) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy groups at C2/C4 and chloro at C5 on the phenyl ring) .
- Mass Spectrometry : High-resolution MS to confirm the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related thienopyrimidines .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Start with target-agnostic screens:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., FLT3 or EGFR) due to structural similarities with kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values .
- Solubility/Stability Tests : Assess pH-dependent stability in simulated physiological buffers (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
-
Substituent Screening : Compare analogs with varying groups (e.g., methoxy vs. ethoxy, chloro vs. fluoro) using standardized assays (Table 1) .
-
Computational Modeling : Perform docking studies to predict binding affinities to targets like kinases or GPCRs .
Table 1 : Activity trends in structural analogs (example data)
Substituent Position Group IC (μM) vs. FLT3 C5 (Chloro) -Cl 0.45 C5 (Fluoro) -F 1.2 C4 (Methoxy) -OCH3 0.78
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer : Use biophysical and cellular approaches:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to purified kinase domains .
- Western Blotting : Measure downstream signaling modulation (e.g., phosphorylation of ERK or AKT) .
- Mutagenesis Studies : Identify critical residues in target proteins (e.g., ATP-binding pocket mutations in kinases) .
Q. How can conflicting data on synthesis yields or biological activity be resolved?
- Methodological Answer : Address discrepancies via:
- Reaction Optimization : Test alternative conditions (e.g., microwave-assisted synthesis vs. traditional reflux) to improve reproducibility .
- Standardized Assays : Use identical cell lines and assay protocols across studies (e.g., NIH/3T3 for cytotoxicity) .
- Meta-Analysis : Compare data from analogs (e.g., thieno[2,3-d]pyrimidines vs. pyrrolo[3,2-d]pyrimidines) to identify trends .
Q. What strategies mitigate stability issues (e.g., hydrolysis) in aqueous solutions?
- Methodological Answer :
- pH Adjustment : Stabilize the compound in buffers with pH 6–7 to reduce hydrolysis of the acetamide group .
- Lyophilization : Prepare lyophilized formulations for long-term storage, as demonstrated for related thienopyrimidines .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
